

In-Depth Technical Guide: Crystal Structure Analysis of 5-Aminopentan-1-ol

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Compound of Interest

Compound Name: 5-Aminopentan-1-ol

Cat. No.: B144490

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **5-aminopentan-1-ol**, a bifunctional aliphatic amino alcohol. The information contained herein is intended to support research and development activities where the precise solid-state conformation and intermolecular interactions of this molecule are of interest.

Introduction

5-Aminopentan-1-ol ($C_5H_{13}NO$) is a versatile chemical intermediate with applications as a linker molecule in medicinal chemistry, a monomer for the synthesis of biodegradable polymers, and in carbon dioxide capture technologies.^{[1][2]} Its structural simplicity, possessing both a primary amine and a primary hydroxyl group, allows for a variety of chemical modifications.^[2] Understanding its three-dimensional structure and packing in the crystalline state is crucial for predicting its physical properties, reactivity, and potential interactions in various applications.

This guide details the crystallographic parameters of **5-aminopentan-1-ol**, outlines the experimental procedures for its structure determination, and illustrates the key intermolecular interactions that govern its crystal packing.

Crystallographic Data

The crystal structure of **5-aminopentan-1-ol** was determined by Betz, Gerber, and Schalekamp in 2011.[3] The compound crystallizes in the orthorhombic space group Pccn. The key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 5-Aminopentan-1-ol

Parameter	Value
Empirical Formula	C ₅ H ₁₃ NO
Formula Weight	103.16 g/mol
Temperature	100 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Orthorhombic
Space Group	Pccn
Unit Cell Dimensions	
a	10.0973 (2) Å
b	17.4145 (4) Å
c	7.0564 (1) Å
α	90°
β	90°
γ	90°
Volume	1240.79 (4) Å ³
Z	8
Calculated Density	1.105 Mg/m ³
Absorption Coefficient	0.08 mm ⁻¹
F(000)	456
Crystal Size	0.57 x 0.54 x 0.51 mm

Data sourced from Betz et al. (2011).[3]

Table 2: Data Collection and Refinement Statistics

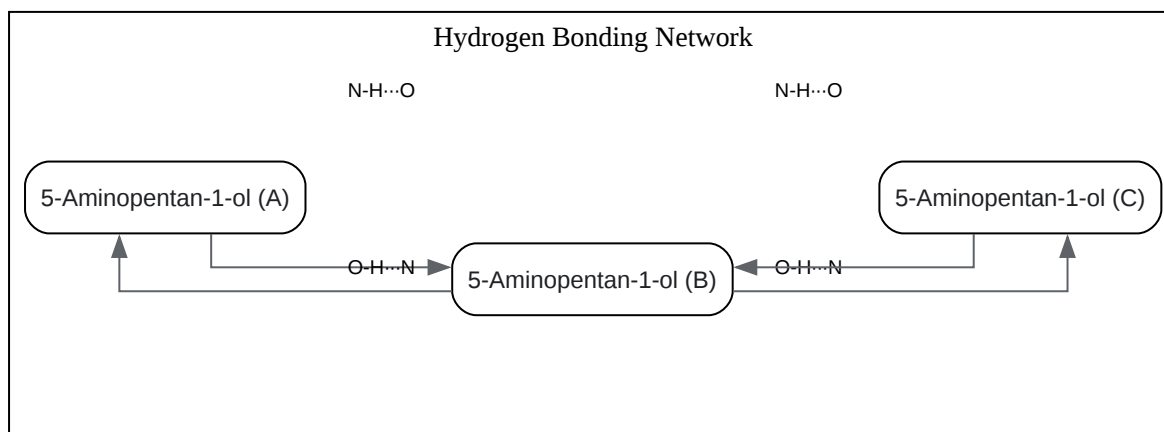
Parameter	Value
Diffractometer	Bruker APEXII CCD
Theta range for data collection	2.5 to 28.3°
Index ranges	-13<=h<=13, -23<=k<=23, -9<=l<=9
Reflections collected	10385
Independent reflections	1530 [R(int) = 0.030]
Completeness to theta = 25.00°	99.9 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1530 / 0 / 76
Goodness-of-fit on F ²	1.06
Final R indices [I>2sigma(I)]	R1 = 0.032, wR2 = 0.089
R indices (all data)	R1 = 0.035, wR2 = 0.091
Largest diff. peak and hole	0.38 and -0.18 e.Å ⁻³

Data sourced from Betz et al. (2011).[3]

Molecular and Crystal Structure

In the crystalline state, the **5-aminopentan-1-ol** molecule adopts a nearly planar conformation, with the exception of the hydroxyl group.[3] The non-hydrogen atoms of the carbon chain and the nitrogen atom are essentially coplanar.

The most significant feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The amino and hydroxyl groups act as both hydrogen bond donors and acceptors, leading to a three-dimensional network that connects adjacent molecules.[3] Specifically, O—H...N and N—H...O hydrogen bonds are observed, creating a robust supramolecular assembly.[3]



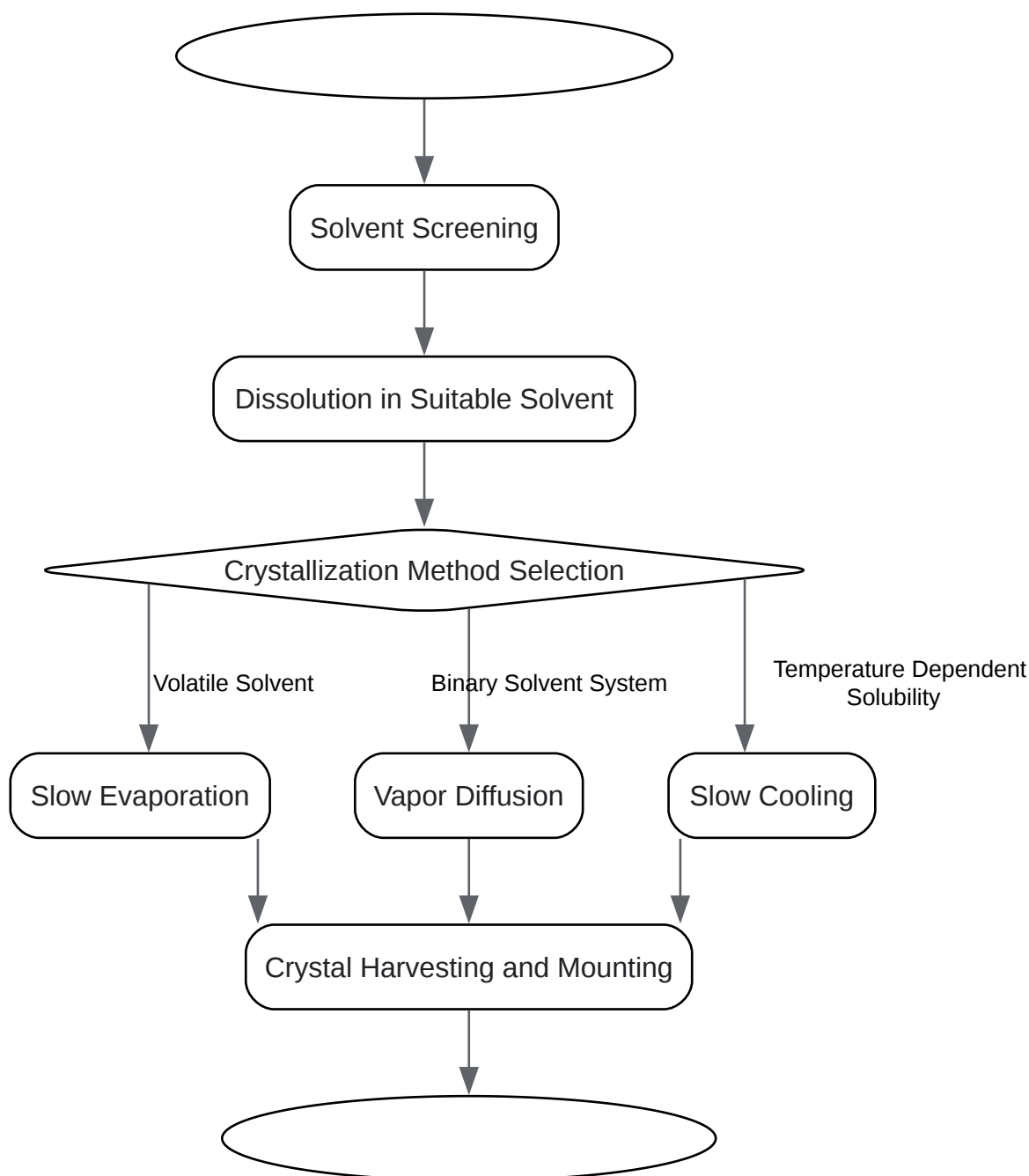
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Caption: Intermolecular Hydrogen Bonding in **5-Aminopentan-1-ol** Crystal.

Experimental Protocols

General Crystallization Workflow for Small Organic Molecules

While the specific crystallization procedure for the sample in the cited study is not detailed, a general workflow for obtaining single crystals of a small organic molecule like **5-aminopentan-1-ol** is presented below.



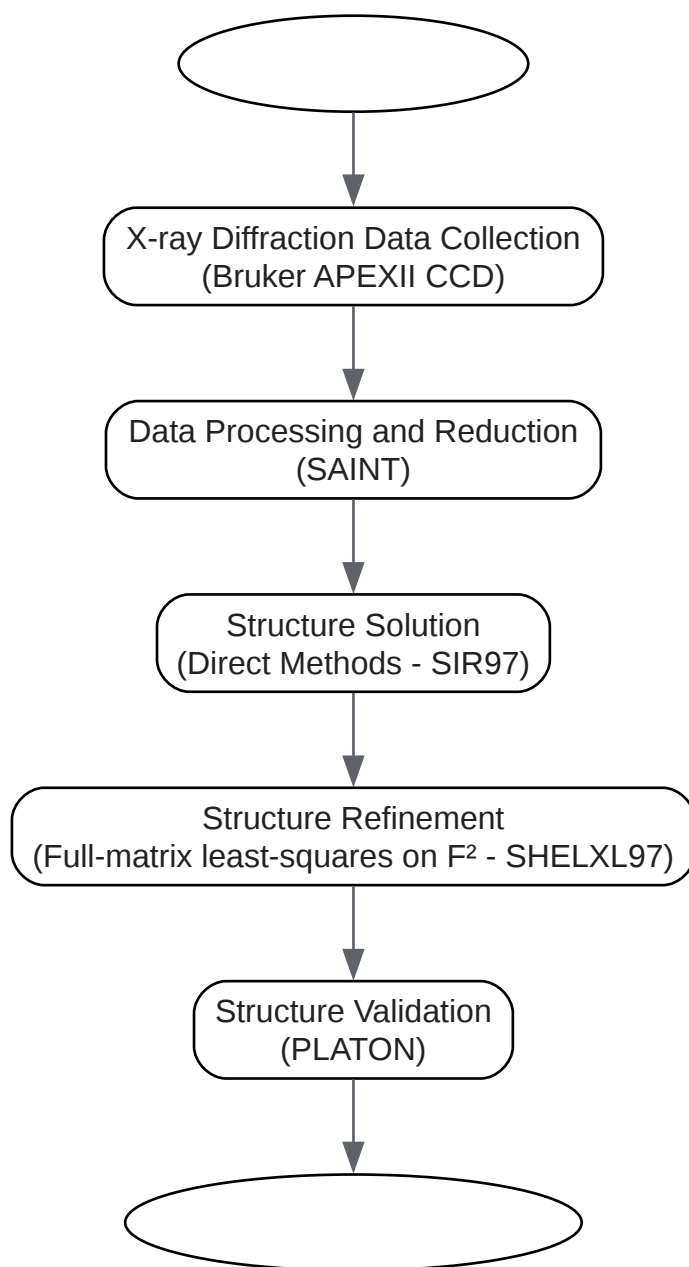
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Caption: Generalized Workflow for Crystallization of **5-Aminopentan-1-ol**.

X-ray Diffraction Data Collection and Structure Solution

The following protocol is based on the information provided by Betz et al. (2011).[3]

- Crystal Mounting: A suitable single crystal of **5-aminopentan-1-ol** was selected and mounted on a goniometer head.
- Data Collection: X-ray diffraction data were collected at 100 K using a Bruker APEXII CCD area-detector diffractometer equipped with a graphite monochromator and Mo K α radiation.
- Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities and cell refinement.
- Structure Solution and Refinement: The crystal structure was solved using direct methods with the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.



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Caption: Experimental Workflow for Crystal Structure Determination.

Relevance in Drug Development and Research

While **5-aminopentan-1-ol** itself is not an active pharmaceutical ingredient, its structural features make it a valuable component in drug design and development. As a linker, it can be used to connect a pharmacophore to a carrier molecule or to another functional group to modulate properties such as solubility, stability, and bioavailability. The well-defined geometry

and hydrogen bonding capabilities revealed by its crystal structure can inform the design of these linker strategies.

Furthermore, in materials science, the understanding of its crystal packing is essential for the rational design of novel polymers with desired physical and biodegradable properties.

Conclusion

The crystal structure of **5-aminopentan-1-ol** has been well-characterized, revealing an orthorhombic crystal system with an extensive three-dimensional hydrogen-bonding network. This detailed structural information is fundamental for its application in various scientific and industrial fields, including medicinal chemistry and materials science. The provided data and experimental workflows serve as a valuable resource for researchers working with this versatile molecule.

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References

- 1. 5-Aminopentan-1-ol | C₅H₁₃NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminopentan-1-ol [oakwoodchemical.com]
- 3. 5-Amino-pentan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
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